

# An In-depth Technical Guide to the Physical and Chemical Properties of Vobtusine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the dimeric indole alkaloid **Vobtusine**, focusing on its core physical and chemical properties, methodologies for its study, and its mechanism of action. The information is intended to support research and development efforts in medicinal chemistry and pharmacology.

## **Core Physical and Chemical Properties**

**Vobtusine** is a complex bisindole alkaloid naturally occurring in several plant species, most notably from the Voacanga genus.[1] Its intricate structure contributes to its significant biological activities. Key identifying and physical properties are summarized below.

Table 1: Physical and Chemical Properties of Vobtusine



Property	Value	Source(s)
IUPAC Name	methyl 24'-hydroxy-19'- methoxyspiro[15-oxa-8,19- diazahexacyclo- [10.9.1.0 <sup>1</sup> , <sup>9</sup> .0 <sup>2</sup> , <sup>7</sup> .0 <sup>12</sup> , <sup>16</sup> .0 <sup>19</sup> , <sup>22</sup> ]doc osa-2,4,6,9-tetraene-17,15'-8- oxa-4,17-diazaheptacyclo- [11.10.1.1 <sup>1</sup> , <sup>4</sup> .0 <sup>7</sup> , <sup>11</sup> .0 <sup>17</sup> , <sup>24</sup> .0 <sup>18</sup> , <sup>23</sup> .0 <sup>11</sup> , <sup>25</sup> ]pentacosa-18(23),19,21- triene]-10-carboxylate	PubChem
Synonyms	Vobtusin, NSC 180540	[2][3]
CAS Number	19772-79-3	[2]
Molecular Formula	C43H50N4O6	[2]
Molecular Weight	718.9 g/mol	[2]
Appearance	Solid, colorless crystals	[3][4]
Melting Point	302-305 °C (with decomposition)	[4]
Solubility	Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, Methanol, and Chloroform. Insoluble in most other organic solvents.	[3][4][5]
Natural Sources	Voacanga africana, Voacanga foetida, Voacanga globosa, Voacanga thouarsii, Tabernaemontana sphaerocarpa	[2][4][6][7]
Purity	Commercially available at ≥95%	[2][3]

## **Biological Activity and Signaling Pathway**





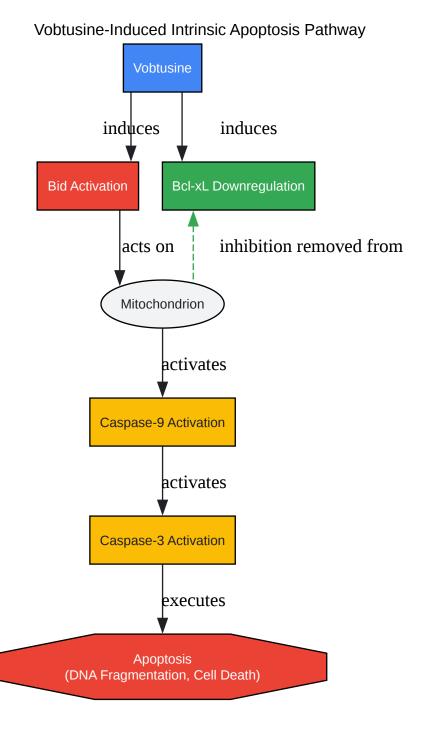


**Vobtusine** exhibits significant cytotoxic and antiproliferative activities, positioning it as a compound of interest for anticancer research. Studies have shown that its mechanism of action involves the induction of programmed cell death (apoptosis) through the intrinsic pathway.

In human leukemia (HL-60) cells, **Vobtusine** treatment leads to an increase in the sub-G1 phase population, a hallmark of apoptosis.[2] The apoptotic cascade is initiated via the mitochondrial pathway, characterized by the activation of Bid (a pro-apoptotic Bcl-2 family protein) and the downregulation of Bcl-xL (an anti-apoptotic Bcl-2 family protein).[2][6] This shift in the balance of Bcl-2 family proteins triggers the activation of caspase-9, an initiator caspase in the intrinsic pathway. Activated caspase-9 then proceeds to activate caspase-3, an executioner caspase, which carries out the proteolytic events that culminate in cell death.[2][6]

Below is a diagram illustrating the **Vobtusine**-induced apoptotic signaling pathway.





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Caption: Vobtusine triggers apoptosis via the intrinsic mitochondrial pathway.

## **Experimental Protocols**

The following sections detail generalized yet comprehensive methodologies for the isolation, purification, and characterization of **Vobtusine**, synthesized from established protocols for

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alkaloids from the Voacanga genus.

This protocol describes a standard acid-base extraction method for isolating total alkaloids from the bark of Voacanga africana, a common source of **Vobtusine**.

- Sample Preparation: Obtain dried root or stem bark of Voacanga africana. Grind the plant material into a fine powder to maximize the surface area for extraction.[7]
- Maceration: Macerate the powdered bark (e.g., 1 kg) in methanol (e.g., 5 L) for 72 hours at room temperature with occasional agitation. Filter the mixture and repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.[8]
- Concentration: Combine the methanolic filtrates and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
- Acid-Base Extraction:
  - Suspend the crude extract in a 1% aqueous hydrochloric acid (HCl) solution. Filter the acidic solution to remove non-alkaloidal, neutral, and weakly basic compounds.[9]
  - Basify the resulting acidic aqueous filtrate to approximately pH 9-10 by the slow addition of concentrated ammonium hydroxide (NH<sub>4</sub>OH) while cooling in an ice bath. This will precipitate the free alkaloids.
  - Extract the liberated alkaloids exhaustively from the basified aqueous solution using a non-polar organic solvent such as chloroform (CHCl<sub>3</sub>) or dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) in a separatory funnel.[5]
- Final Concentration: Combine the organic layers, wash with distilled water, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo to obtain the crude total alkaloid mixture.

The crude alkaloid mixture can be separated into individual components using column chromatography.

• Stationary Phase Preparation: Pack a glass column with silica gel (70-230 mesh) as the stationary phase, using a slurry method with a non-polar solvent like hexane.



- Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile
  phase solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate
  completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared
  column.
- Elution: Elute the column with a solvent gradient of increasing polarity. A common gradient system starts with hexane and gradually increases the proportion of ethyl acetate, followed by the addition of methanol. For example:
  - Hexane:Ethyl Acetate (9:1 → 1:1)
  - Ethyl Acetate:Methanol (99:1 → 9:1)
- Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 20 mL).
- Analysis by TLC: Monitor the composition of each fraction using Thin Layer Chromatography
  (TLC) on silica gel plates, often with a chloroform:methanol solvent system. Visualize spots
  under UV light and/or by staining with Dragendorff's reagent. Combine fractions containing
  the same compound profile (based on Rf values) for further purification if necessary.
   Vobtusine is a relatively polar alkaloid and will elute in the more polar fractions.

The identity and purity of the isolated **Vobtusine** are confirmed using modern spectroscopic techniques.

- 3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve a pure sample of the isolated compound (5-10 mg) in a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.[10]
- Data Acquisition: Acquire <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[11] Standard acquisition parameters for <sup>1</sup>H NMR may include a 30° pulse, a 2-second relaxation delay, and 128 scans.[11]
- Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration values.
   For Vobtusine, characteristic signals in the aromatic region (indole moieties) and aliphatic region (complex polycyclic structure) are expected. Comparison with published spectral data for Vobtusine confirms the structure.[12] Two-dimensional NMR experiments (e.g., COSY,



HSQC, HMBC) can be performed for complete structural assignment if a new compound is suspected.

#### 3.3.2. Mass Spectrometry (MS)

- Technique Selection: High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), is ideal for determining the exact mass and molecular formula of Vobtusine.[13]
- Sample Infusion: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol) directly into the ESI source.
- Data Acquisition: Acquire the mass spectrum in positive ion mode. Vobtusine is expected to show a prominent protonated molecular ion [M+H]+.
- Data Analysis: The measured mass-to-charge ratio (m/z) of the molecular ion is used to calculate the exact mass. This experimental mass is then compared to the theoretical mass calculated for the molecular formula C<sub>43</sub>H<sub>50</sub>N<sub>4</sub>O<sub>6</sub> to confirm the elemental composition with high accuracy (typically within 5 ppm). Tandem MS (MS/MS) can be used to fragment the molecular ion and provide further structural information based on the fragmentation pattern.
   [13][14]

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